molecular formula C9H17NO3S B13959880 1-((tetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine

1-((tetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine

Cat. No.: B13959880
M. Wt: 219.30 g/mol
InChI Key: CBKGIQNPTGFJOB-UHFFFAOYSA-N
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Description

1-((tetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a tetrahydro-2H-pyran-4-yl group via a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((tetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydro-2H-pyran-4-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and in-line monitoring systems ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

1-((tetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((tetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 1-((tetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tetrahydro-2H-pyran-4-yl)ethanone
  • 1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
  • O-(tetrahydro-2H-pyran-2-yl)hydroxylamine

Uniqueness

1-((tetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine is unique due to its sulfonyl linkage, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the sulfonyl group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

1-(oxan-4-ylsulfonyl)pyrrolidine

InChI

InChI=1S/C9H17NO3S/c11-14(12,10-5-1-2-6-10)9-3-7-13-8-4-9/h9H,1-8H2

InChI Key

CBKGIQNPTGFJOB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2CCOCC2

Origin of Product

United States

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